molecular formula C16H17NO5 B10987294 5-methoxy-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide

5-methoxy-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B10987294
M. Wt: 303.31 g/mol
InChI Key: NYQHIUKAXHSPES-UHFFFAOYSA-N
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Description

5-methoxy-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyran ring, a carboxamide group, and methoxy substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-dicarbonyl compound.

    Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Carboxamide Group: The carboxamide group is usually introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-methoxy-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating enzyme-substrate specificity.

Medicine

Potential medical applications include its use as a lead compound in drug discovery. Researchers may explore its pharmacological properties to develop new therapeutic agents.

Industry

In the industrial sector, this compound could be utilized in the synthesis of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 5-methoxy-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s methoxy and carboxamide groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A psychedelic compound with a methoxy group at the 5-position of the indole ring.

    5-methoxy-2-aminoindane (MEAI): A psychoactive compound with a methoxy group at the 5-position of the indane ring.

Uniqueness

5-methoxy-N-(2-methoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is unique due to its combination of a pyran ring, methoxy substituents, and a carboxamide group. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other methoxy-substituted compounds.

Conclusion

This compound is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further exploration of its properties and applications may lead to new discoveries and innovations.

Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

5-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-oxopyran-2-carboxamide

InChI

InChI=1S/C16H17NO5/c1-20-13-6-4-3-5-11(13)7-8-17-16(19)14-9-12(18)15(21-2)10-22-14/h3-6,9-10H,7-8H2,1-2H3,(H,17,19)

InChI Key

NYQHIUKAXHSPES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CC(=O)C(=CO2)OC

Origin of Product

United States

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